molecular formula C8H6BrN3 B3053320 4-(4-bromophenyl)-1H-1,2,3-triazole CAS No. 5301-98-4

4-(4-bromophenyl)-1H-1,2,3-triazole

Cat. No.: B3053320
CAS No.: 5301-98-4
M. Wt: 224.06 g/mol
InChI Key: RYKZCPFWGNDOQV-UHFFFAOYSA-N
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Description

MetAP2-IN-1 is a potent and selective inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme that plays a crucial role in the removal of the initiator methionine from newly synthesized proteins. This process is essential for proper protein folding and function. Inhibition of MetAP2 has been recognized as a promising approach for suppressing angiogenesis and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MetAP2-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions can vary depending on the desired structural features of the inhibitor. Commonly used reagents include various organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of MetAP2-IN-1 involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This often requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

MetAP2-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in MetAP2-IN-1 and the nature of the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

MetAP2-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of MetAP2 in protein synthesis and function.

    Biology: Employed in cell-based assays to investigate the effects of MetAP2 inhibition on cellular processes.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other diseases characterized by abnormal angiogenesis.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting MetAP2.

Mechanism of Action

MetAP2-IN-1 exerts its effects by selectively binding to the active site of MetAP2, thereby inhibiting its enzymatic activity. This inhibition prevents the removal of the initiator methionine from newly synthesized proteins, leading to the accumulation of methionylated proteins. The molecular targets and pathways involved include the regulation of angiogenesis and tumor growth, making MetAP2-IN-1 a valuable tool for cancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MetAP2-IN-1

MetAP2-IN-1 is unique in its reversible inhibition of MetAP2, offering a potentially safer and more effective alternative to irreversible inhibitors like fumagillin and TNP-470. Its selectivity and potency make it a valuable compound for both research and therapeutic applications .

Properties

IUPAC Name

4-(4-bromophenyl)-2H-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKZCPFWGNDOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423549
Record name 4-(4-bromophenyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5301-98-4
Record name 4-(4-bromophenyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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